![molecular formula C9H13NOS B1370998 3-[(4-Aminophenyl)sulfanyl]propan-1-ol CAS No. 602306-71-8](/img/structure/B1370998.png)
3-[(4-Aminophenyl)sulfanyl]propan-1-ol
概要
説明
“3-[(4-Aminophenyl)sulfanyl]propan-1-ol” is a chemical compound with the molecular formula C9H13NOS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 . This indicates the specific arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 183.27 .科学的研究の応用
Fluorescent Biomarkers Development
Bruno Ivo Pelizaro et al. (2019) synthesized compounds with photophysical properties allowing for their use in the development of fluorescent biomarkers. These biomarkers are applicable in biodiesel quality control. The synthesized compounds showed low acute toxicity to various biological models, suggesting their potential for safe use as fluorescent markers in environmental contexts (Pelizaro et al., 2019).
Catalyst in Synthesis Reactions
Sulfuric acid, a derivative of 3-[(4-Aminophenyl)sulfanyl]propan-1-ol, was used as a recyclable catalyst by S. Tayebi et al. (2011) for condensation reactions. This catalytic process efficiently produced specific compounds in yields of 74-90% (Tayebi et al., 2011).
Antimicrobial Agents
I. Jafarov et al. (2019) reported the synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)-propane. These compounds exhibited more efficient antimicrobial properties than currently used medical agents, making them promising for medical applications (Jafarov et al., 2019).
Photodynamic Therapy Sensitizers
Jaroslaw Piskorz et al. (2017) synthesized novel sulfanyl porphyrazines evaluated as sensitizers for photodynamic therapy (PDT). The study revealed their potential in forming barrel-like structures in crystals, with significant implications for PDT applications (Piskorz et al., 2017).
Dihydrofolate Reductase Inhibitors
A study by L. H. Al-Wahaibi et al. (2021) involved the synthesis of dihydropyrimidine derivatives, which were identified as potential dihydrofolate reductase inhibitors. This suggests their relevance in drug design and therapeutic applications (Al-Wahaibi et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H303, H315, H319, H333, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-(4-aminophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRHSCBMAJRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
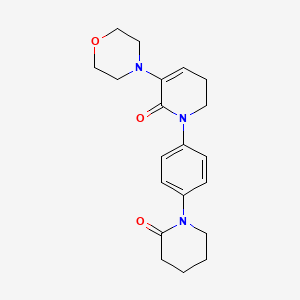
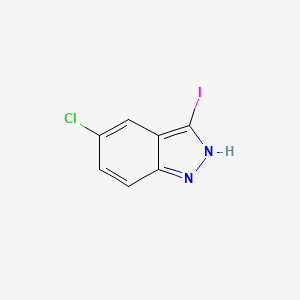
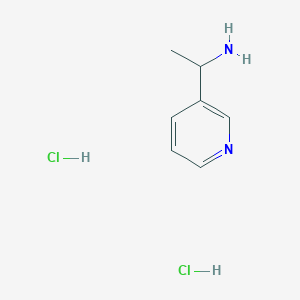

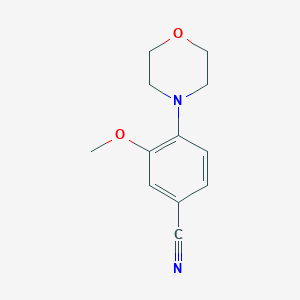
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
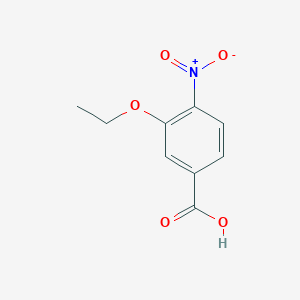
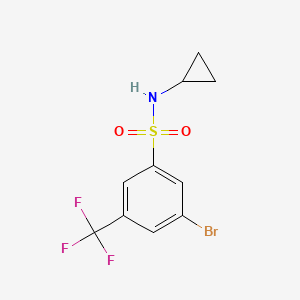
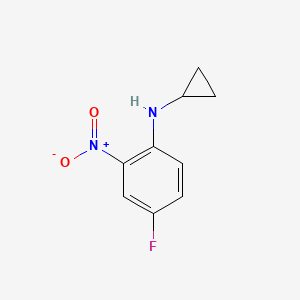
![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)